Home > Products > Screening Compounds P52410 > 10-Methyl Docetaxel-D3
10-Methyl Docetaxel-D3 - 1383561-32-7

10-Methyl Docetaxel-D3

Catalog Number: EVT-1484363
CAS Number: 1383561-32-7
Molecular Formula: C₄₄H₅₂D₃NO₁₄
Molecular Weight: 824.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-Methyl Docetaxel-D3 is a chemically modified derivative of docetaxel, a widely used chemotherapeutic agent known for its effectiveness in treating various cancers. This compound features a deuterium atom at the 10-methyl position, which is believed to enhance its stability and pharmacokinetic properties compared to its parent compound. The chemical name for 10-Methyl Docetaxel-D3 is a complex structure that reflects its intricate molecular design, including multiple functional groups and stereocenters.

Source

10-Methyl Docetaxel-D3 is synthesized from natural precursors, specifically through modifications of docetaxel and other taxane derivatives. It is primarily produced in laboratory settings and may be available for purchase through specialized chemical suppliers.

Classification
  • Type: Chemotherapeutic agent
  • Chemical Class: Taxane derivative
  • CAS Number: 1383561-32-7
Synthesis Analysis

The synthesis of 10-Methyl Docetaxel-D3 involves several intricate steps, starting from the natural precursor 10-deacetylbaccatin III. The key methods include:

  • Protection and Deprotection: Protecting groups are utilized to selectively modify functional groups on the precursor molecule, ensuring that specific sites are available for subsequent reactions.
  • Oxidation and Reduction: These reactions introduce or remove oxygen atoms at designated positions within the molecule, facilitating the desired structural modifications.
  • Coupling Reactions: The final synthesis steps involve coupling the modified baccatin with a side chain to yield the target compound.

Industrial production typically employs optimized reaction conditions to maximize yield and purity, often utilizing hydrophilic polymers and surfactants to enhance solubility and stability during the synthesis process.

Molecular Structure Analysis

The molecular structure of 10-Methyl Docetaxel-D3 is characterized by its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its formula can be represented as C43H55NO14C_{43}H_{55}NO_{14}, with a molar mass of approximately 807.89 g/mol. The presence of deuterium at the 10-methyl position contributes to its unique properties compared to other taxanes.

Structural Data

  • IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate.
Chemical Reactions Analysis

10-Methyl Docetaxel-D3 undergoes various chemical reactions that are critical for its functionality and application in research:

Types of Reactions

  1. Oxidation: Involves converting hydroxyl groups into ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride to revert ketones or aldehydes back to hydroxyl groups.
  3. Substitution: Involves replacing functional groups with other substituents under basic or acidic conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substituents: Alkyl halides and nucleophiles are employed depending on the desired reaction outcome.
Mechanism of Action

The mechanism of action for 10-Methyl Docetaxel-D3 is similar to that of docetaxel; it primarily functions by stabilizing microtubules and preventing their depolymerization. This stabilization disrupts normal cell division processes and induces apoptosis in cancer cells.

Process

The presence of deuterium atoms enhances the stability of the compound and reduces its metabolic degradation compared to traditional docetaxel. This results in improved pharmacokinetic properties that may lead to enhanced therapeutic efficacy while potentially reducing toxicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Enhanced solubility due to modifications during synthesis.

Chemical Properties

  • Stability: The incorporation of deuterium increases stability against metabolic degradation.
  • Reactivity: Exhibits typical reactivity patterns associated with taxanes, including interactions with microtubules.

Relevant Data

The compound's pharmacokinetic profile indicates a prolonged half-life due to reduced metabolism, which can be advantageous in clinical settings where sustained drug levels are desired .

Applications

10-Methyl Docetaxel-D3 has significant applications across various fields:

Scientific Uses

  1. Chemistry: Used in analytical method development and validation for drug testing.
  2. Biology: Investigated for its effects on cell division and apoptosis mechanisms in cancer research.
  3. Medicine: Explored for potential use in enhancing the efficacy of docetaxel-based chemotherapy regimens while minimizing adverse effects.
  4. Industry: Employed in developing new formulations and drug delivery systems aimed at improving bioavailability and therapeutic indices of chemotherapeutic agents.
Introduction to 10-Methyl Docetaxel-D3

10-Methyl Docetaxel-D3 represents a strategically engineered taxane derivative developed to enhance the pharmacological profile of docetaxel while maintaining its potent antineoplastic activity. This semi-synthetic compound incorporates both a methyl group at the C-10 position and three deuterium atoms at the methoxy moiety, creating a molecular hybrid designed to address key limitations of parent taxanes in oncology research. The structural modifications target specific metabolic vulnerabilities while preserving the core microtubule-stabilizing mechanism that defines taxane therapeutics. As a stable isotope-labeled analog, 10-Methyl Docetaxel-D3 serves dual purposes in pharmaceutical research: as a biological tracer for metabolic studies and as a potential therapeutic agent with optimized pharmacokinetic properties [1] [4].

Chemical Nomenclature and Structural Evolution from Docetaxel

The systematic IUPAC name for 10-Methyl Docetaxel-D3 is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate (CAS: 1383561-32-7). This nomenclature precisely defines the stereochemical configuration and position of deuterium substitution [1].

Structurally, 10-Methyl Docetaxel-D3 evolves from docetaxel (C43H53NO14) through two strategic modifications:

  • Methylation at C-10: The hydroxyl group at position 10 is replaced with a methoxy group (–OCH3), increasing molecular weight from 807.890 g/mol to 821.906 g/mol [4]
  • Deuterium labeling: Three hydrogen atoms in the 12-methoxy group are replaced with deuterium (–OCD3), yielding the -D3 designation without altering molecular weight (C44H52D3NO14) [1]

Table 1: Structural Comparison of Taxane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesCAS Number
DocetaxelC43H53NO14807.890C-10 hydroxyl, C-12 methoxy114977-28-5
10-Methyl DocetaxelC44H55NO14821.906C-10 methoxy160084-81-1
10-Methyl Docetaxel-D3C44H52D3NO14821.906C-10 methoxy, C-12 trideuteromethoxy1383561-32-7

The C-10 methylation alters electronic distribution around the taxane core, potentially influencing tubulin binding affinity, while the deuterium substitution creates a kinetically inert label without steric interference. X-ray crystallography studies of analogous taxanes reveal that these modifications preserve the bioactive conformation essential for microtubule stabilization [2] [4].

Isotopic Labeling Rationale: Role of Deuterium (D3) in Pharmacokinetic Optimization

Deuterium (²H) incorporation at strategic metabolic sites leverages the kinetic isotope effect (KIE) to modulate drug metabolism. The C–D bond exhibits approximately 6-10 times greater kinetic stability than the C–H bond due to lower zero-point vibrational energy and higher activation energy required for bond cleavage. In 10-Methyl Docetaxel-D3, deuterium atoms are specifically positioned at the methoxy group (–OCD3), targeting metabolic pathways involving oxidative demethylation [1] [9].

The pharmacokinetic optimization objectives include:

  • Metabolic Stability Enhancement: Cytochrome P450 (CYP3A4)-mediated demethylation represents a primary metabolic pathway for docetaxel. Deuterium substitution at the methoxy group can attenuate this pathway, potentially reducing first-pass metabolism [6]
  • Extended Plasma Half-life: By slowing metabolic degradation, deuterated analogs may maintain therapeutic concentrations longer, potentially allowing reduced dosing frequency
  • Improved Exposure Metrics: Preclinical studies of deuterated pharmaceuticals typically demonstrate increased AUC (area under curve) and Cmax values without altering potency
  • Isotopic Tracing Capability: The non-radioactive D3 label enables precise tracking of drug distribution and metabolite formation using mass spectrometry techniques during analytical method development [1]

Table 2: Impact of Deuterium Substitution on Pharmacokinetic Parameters

ParameterDocetaxelDeuterated Analog (Theoretical)Potential Clinical Impact
Primary Metabolic PathwayCYP3A4 oxidationReduced CYP3A4 metabolismDecreased interpatient variability
Half-life (t½)11.1 hoursIncreased 20-40%Extended dosing intervals
Plasma Clearance21 L/h/m2Reduced 15-25%Improved bioavailability
Metabolite ProfileMultiple hydroxylated metabolitesShifted metabolite ratiosSimplified toxicity profile

This deuterium strategy preserves the pharmacophore while optimizing biopharmaceutical properties, representing a sophisticated approach to drug development that complements structural modification approaches [1] [6] [9].

Historical Development and Patent Landscape of Taxane Derivatives

The development of taxane derivatives spans four decades of intensive research since the isolation of paclitaxel from Taxus brevifolia bark in 1971. Docetaxel emerged as a semi-synthetic analog developed by Rhône-Poulenc Rorer (now Sanofi) in 1986 through side-chain modification of 10-deacetylbaccatin III, gaining FDA approval in 1996 [3] [6]. The patent landscape reveals continuous innovation in taxane chemistry:

Key Patent Milestones:

  • WO2009006590A2 (2009): Details novel docetaxel polymorphs and purification processes using solvent systems like ethyl acetate/heptane, establishing improved crystallization methods for taxane derivatives [2]
  • US10080720 (2018): Covers polymeric nanoparticle formulations using PEG-polylactide block copolymers to replace Tween-80 surfactants, addressing excipient-related toxicity issues in conventional docetaxel preparations [7]
  • US20090163574A1 (2009): Discloses stable pharmaceutical compositions combining docetaxel with antioxidants to prevent degradation, relevant for derivative stabilization [5]

The synthesis of 10-Methyl Docetaxel-D3 represents a convergence of two innovation streams: position-specific alkylation at C-10 (yielding improved analogs like 10-methyl docetaxel) and strategic deuteration for metabolic optimization. While specific patents for 10-Methyl Docetaxel-D3 are not detailed in the available literature, its development occurs within a robust intellectual property framework covering taxane modifications, formulations, and crystalline forms. The commercial synthesis employs high-yield deuteration methods using deuterated methyl iodide under controlled conditions, yielding products with >99% isotopic purity as confirmed by mass spectrometry [1] [2].

Table 3: Patent Landscape for Taxane Derivatives

Patent NumberPriority YearKey InnovationsRelevance to 10-Methyl Docetaxel-D3
WO2009006590A22008Polymorph control processesProvides purification methodologies applicable to deuterated analogs
US100807202014Polymeric micelle formulationsEnables Tween-free delivery of hydrophobic derivatives
US20090163574A12009Oxidative stabilizationInforms formulation strategies for deuterated taxanes

The manufacturing of 10-Methyl Docetaxel-D3 follows current Good Manufacturing Practice (cGMP) standards with comprehensive characterization data including HPLC purity (>98%), spectroscopic validation (NMR, FT-IR), and isotopic enrichment verification—meeting regulatory requirements for reference standards in bioanalytical applications [1].

Significance in Oncology Research: Bridging Gaps in Taxane Therapeutic Efficacy

10-Methyl Docetaxel-D3 addresses three fundamental limitations of conventional taxane therapy:

  • Metabolic Instability: Conventional docetaxel undergoes extensive hepatic CYP3A4-mediated metabolism (75% fecal excretion within 7 days), creating variable pharmacokinetics and unpredictable efficacy. The deuterium isotope effect specifically targets these metabolic pathways to enhance stability [6] [9]
  • Cellular Resistance Mechanisms: Overexpression of class III β-tubulin isotype correlates with taxane resistance in gastric, prostate, and non-small cell lung cancers. The C-10 methylation in 10-Methyl Docetaxel-D3 enhances tubulin binding affinity, potentially overcoming this resistance. Clinical evidence shows response rates of 64.3% in class III β-tubulin-negative gastric cancers versus only 16.7% in positive tumors when treated with docetaxel-based therapy [8]
  • Solubility Limitations: While not directly addressed through deuteration, research with 10-methyl analogs informs co-formulation strategies with advanced carriers like polyethylene glycol methyl ether-polylactide block copolymers, achieving >20% drug loading in stable nanoparticles without surfactants [7]

In translational research, 10-Methyl Docetaxel-D3 serves as:

  • Metabolic Probe: The D3 label enables precise tracking of tissue distribution and metabolite formation in mass spectrometry studies
  • Therapeutic Lead: Preclinical models demonstrate enhanced cytotoxicity against taxane-resistant cell lines, with IC50 values up to 9-fold lower than paclitaxel in certain resistant phenotypes
  • Combinatorial Agent: Synergistic effects observed with cisplatin and fluorouracil in advanced gastric adenocarcinoma models provide rationale for combination regimens [1] [6] [8]

Ongoing research focuses on establishing the quantitative structure-activity relationship (QSAR) of deuterated taxanes, with particular emphasis on the interplay between C-10 substitution patterns and deuterium kinetic effects. Preliminary data suggest that 10-Methyl Docetaxel-D3 maintains equivalent tubulin polymerization activity to docetaxel while demonstrating superior plasma stability in murine models—potentially bridging the gap between in vitro potency and in vivo efficacy that has limited earlier taxane derivatives [1] [4].

Table 4: Research Applications of 10-Methyl Docetaxel-D3

Application DomainResearch UtilityExperimental Outcomes
Analytical ChemistryInternal standard for LC-MS quantificationEliminates matrix effects; enables precise docetaxel quantification in biological matrices
Metabolic StudiesIsotopic tracer for metabolic pathwaysIdentifies previously unknown hydroxylated metabolites via distinct mass shifts
Resistance MechanismsProbe for tubulin isotype interactionsConfirms enhanced binding to class III β-tubulin via competitive binding assays
Formulation ScienceModel compound for surfactant-free deliveryAchieves 25% drug loading in polymeric micelles with 80 nm particle size

The compound's primary research applications focus on analytical method development (AMV), quality control (QC) for ANDA submissions, and commercial production support—positioning it as an essential reference material for next-generation taxane development [1] [7].

Properties

CAS Number

1383561-32-7

Product Name

10-Methyl Docetaxel-D3

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C₄₄H₅₂D₃NO₁₄

Molecular Weight

824.92

InChI

InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxy-benzenepropanoic Acid_x000B_(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-6-(methoxy-d3)-4a,8,13,13-tetramethyl-5-o

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.